molecular formula C20H18Cl2N4OS B3134262 (E)-2-(3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-yl)-N-[(2,6-dichlorophenyl)methoxy]ethenamine CAS No. 400078-26-4

(E)-2-(3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-yl)-N-[(2,6-dichlorophenyl)methoxy]ethenamine

Cat. No.: B3134262
CAS No.: 400078-26-4
M. Wt: 433.4 g/mol
InChI Key: QZHBDRFZNPIKFQ-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-yl)-N-[(2,6-dichlorophenyl)methoxy]ethenamine is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with benzylsulfanyl and methyl groups, and an ethenamine moiety linked to a dichlorophenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-yl)-N-[(2,6-dichlorophenyl)methoxy]ethenamine typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as amidines and nitriles under acidic or basic conditions.

    Introduction of Benzylsulfanyl and Methyl Groups: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions, where a benzylthiol reacts with a suitable leaving group on the triazine ring. The methyl group can be added through alkylation reactions using methylating agents like methyl iodide.

    Attachment of the Ethenamine Moiety: The ethenamine moiety can be introduced through a condensation reaction between an aldehyde and an amine, followed by dehydration.

    Linking the Dichlorophenylmethoxy Group: The final step involves the reaction of the ethenamine intermediate with 2,6-dichlorophenol under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-yl)-N-[(2,6-dichlorophenyl)methoxy]ethenamine can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The dichlorophenylmethoxy group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, basic conditions (e.g., sodium hydroxide).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazine derivatives.

    Substitution: Substituted dichlorophenylmethoxy derivatives.

Scientific Research Applications

(E)-2-(3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-yl)-N-[(2,6-dichlorophenyl)methoxy]ethenamine has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as an anticancer or antimicrobial agent due to its unique structural features.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can serve as a probe to study various biological pathways and interactions.

    Industrial Applications: It can be utilized in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-2-(3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-yl)-N-[(2,6-dichlorophenyl)methoxy]ethenamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it could inhibit key enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-yl)-N-[(2,6-dichlorophenyl)methoxy]ethenamine: can be compared with other triazine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzylsulfanyl and dichlorophenylmethoxy groups, along with the triazine ring, makes it a versatile compound for various applications.

Properties

IUPAC Name

(E)-2-(3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-yl)-N-[(2,6-dichlorophenyl)methoxy]ethenamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N4OS/c1-14-19(10-11-23-27-12-16-17(21)8-5-9-18(16)22)24-20(26-25-14)28-13-15-6-3-2-4-7-15/h2-11,23H,12-13H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHBDRFZNPIKFQ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=N1)SCC2=CC=CC=C2)C=CNOCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=N1)SCC2=CC=CC=C2)/C=C/NOCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-(3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-yl)-N-[(2,6-dichlorophenyl)methoxy]ethenamine
Reactant of Route 2
Reactant of Route 2
(E)-2-(3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-yl)-N-[(2,6-dichlorophenyl)methoxy]ethenamine
Reactant of Route 3
Reactant of Route 3
(E)-2-(3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-yl)-N-[(2,6-dichlorophenyl)methoxy]ethenamine
Reactant of Route 4
Reactant of Route 4
(E)-2-(3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-yl)-N-[(2,6-dichlorophenyl)methoxy]ethenamine
Reactant of Route 5
Reactant of Route 5
(E)-2-(3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-yl)-N-[(2,6-dichlorophenyl)methoxy]ethenamine
Reactant of Route 6
Reactant of Route 6
(E)-2-(3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-yl)-N-[(2,6-dichlorophenyl)methoxy]ethenamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.